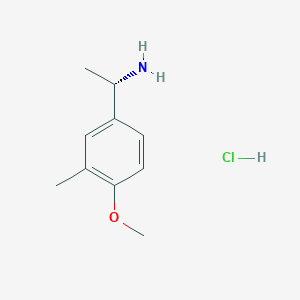

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonia or an amine donor.

Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride exhibits several pharmacological activities:

- Monoamine Reuptake Inhibition : Similar to other phenethylamines, this compound may act as a monoamine reuptake inhibitor, which could have implications for treating mood disorders such as depression and anxiety.

- Neurotransmitter Modulation : Studies suggest that compounds with similar structures can influence the release and uptake of neurotransmitters like serotonin and dopamine, potentially contributing to their psychoactive effects .

Therapeutic Applications

Potential Uses in Medicine

The compound's structural similarities to known psychoactive substances suggest several therapeutic applications:

- Antidepressant Effects : Given its potential to modulate neurotransmitter levels, this compound may be explored as an antidepressant agent.

- Cognitive Enhancer : Some studies indicate that similar compounds may enhance cognitive functions, making this compound a candidate for further research in cognitive enhancement therapies.

Analytical Methods

Detection and Quantification

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to study the compound's mass spectral properties. The unique fragmentation patterns allow for its identification in complex mixtures, which is crucial for both research and potential clinical applications .

Case Studies

Research Insights

A notable study published in Journal of Chromatographic Science examined the mass spectra of regioisomers related to this compound. The findings indicated distinctive fragmentation patterns that could facilitate the identification of this compound in biological samples .

Another investigation highlighted the compound's potential role in modulating neurotransmitter systems, suggesting avenues for developing new therapeutic agents aimed at treating psychiatric disorders .

Mecanismo De Acción

The mechanism of action of (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific context and application.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(4-Methoxy-3-methylphenyl)ethanamine;hydrochloride: The enantiomer of the compound, which may have different biological activity.

Phenethylamine: The parent compound, which serves as a backbone for many derivatives.

4-Methoxyphenethylamine: A related compound with a similar structure but lacking the methyl group.

Uniqueness

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications.

Actividad Biológica

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride, also known as 4-methoxy-3-methylphenethylamine hydrochloride, is an organic compound with the molecular formula C₁₀H₁₆ClNO. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its unique properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for understanding its potential effects on mood disorders and neuropsychiatric conditions.

- Antimicrobial Properties : Preliminary studies suggest that compounds structurally similar to this compound exhibit antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Methoxyphenyl)ethanamine | C₉H₁₃ClNO | Lacks methyl group on the phenyl ring |

| 1-(3-Methylphenyl)ethanamine | C₉H₁₃ClN | Different substitution pattern on the phenyl |

| 4-Methoxyamphetamine | C₉H₁₃ClN | Known psychoactive properties |

The unique substitution pattern of this compound may confer distinct pharmacological properties compared to these similar compounds. Its combination of methoxy and methyl groups potentially enhances its biological activity while influencing solubility and stability.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Mood Disorders : In animal models, compounds with similar structures have been evaluated for their antidepressant effects. These studies often measure changes in behavior correlated with serotonin levels.

- Infection Models : Related compounds have been tested against bacterial infections, showing significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests potential therapeutic uses in treating infections resistant to conventional antibiotics .

Propiedades

IUPAC Name |

(1S)-1-(4-methoxy-3-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-6-9(8(2)11)4-5-10(7)12-3;/h4-6,8H,11H2,1-3H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMPFGWJXVRYEI-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.